molecular formula C9H8N2O3S B13682847 5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate

5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate

Cat. No.: B13682847
M. Wt: 224.24 g/mol
InChI Key: DDVLDSSRGAKMHR-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate is an organic compound with the molecular formula C9H8N2O3S It is a derivative of phenyl isothiocyanate, characterized by the presence of methoxy, methyl, and nitro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate typically involves the reaction of 5-Methoxy-2-methyl-4-nitroaniline with thiophosgene or other isothiocyanate-forming reagents. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often facilitated by a base such as triethylamine .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. The use of safer and more environmentally friendly reagents, such as carbon disulfide and amines, is also explored to minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of thioureas and thiocarbamates. The nitro group can also participate in redox reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methyl-4-nitrophenyl Isothiocyanate is unique due to the combination of its functional groups, which impart distinct reactivity and properties. The presence of both methoxy and nitro groups on the benzene ring enhances its electrophilicity and potential for diverse chemical transformations compared to other isothiocyanates .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

1-isothiocyanato-5-methoxy-2-methyl-4-nitrobenzene

InChI

InChI=1S/C9H8N2O3S/c1-6-3-8(11(12)13)9(14-2)4-7(6)10-5-15/h3-4H,1-2H3

InChI Key

DDVLDSSRGAKMHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=C=S)OC)[N+](=O)[O-]

Origin of Product

United States

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